Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate
Description
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate (CAS: 400083-76-3) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a pyridine-3-carbonyl group at the 4-position and an ethyl carboxylate ester at the 3-position. Its molecular formula is C₁₂H₁₀N₂O₄ (molecular weight: 246.22 g/mol) . The compound is primarily used in research and development, particularly in medicinal chemistry for synthesizing bioactive molecules .
Properties
IUPAC Name |
ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-17-12(16)10-9(7-18-14-10)11(15)8-4-3-5-13-6-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTUKPSZGOCFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyridine-3-carbonyl Intermediate: This step involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride.
Formation of the Oxazole Ring: The pyridine-3-carbonyl chloride is then reacted with an appropriate oxazole precursor under controlled conditions to form the oxazole ring.
Esterification: The final step involves the esterification of the oxazole derivative with ethanol in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole derivatives.
Substitution: Alkyl-substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate has the molecular formula and a molecular weight of 246.22 g/mol. Its structure features a pyridine ring attached to an oxazole moiety, which contributes to its reactivity and biological activity. The compound's synthesis typically involves the condensation of pyridine derivatives with oxazole precursors under specific reaction conditions .
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study published in RSC Advances highlighted the synthesis of various isoxazole derivatives, including this compound, which showed promising activity against several bacterial strains .
Anticancer Properties
The compound has been investigated for its potential anticancer activities. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve the disruption of cellular signaling pathways. The incorporation of oxazole rings in drug design has been linked to enhanced bioactivity against cancer cells due to their ability to interact with biological macromolecules .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds through various reactions such as cyclization and functionalization. For instance, it can be employed in the synthesis of novel pyridine-based ligands for coordination chemistry .
Metal-Free Synthetic Routes
Recent literature emphasizes metal-free synthetic methods for creating isoxazoles, including those derived from this compound. These methods are advantageous as they reduce environmental impact and enhance reaction efficiency .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with viral replication by binding to active sites or disrupting essential pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous derivatives:
Substituent Variations on the Pyridine Ring
Key Observations :
- Trifluoromethyl (CF₃) Substitution : Compounds like the 2-bromo-6-CF₃ derivative exhibit enhanced metabolic stability due to reduced oxidative metabolism, a common strategy in drug design .
- Electron-Donating Groups : Methoxy-substituted derivatives (e.g., 4-methoxybenzoyl) may exhibit different reactivity patterns in nucleophilic substitution reactions .
Core Heterocycle Modifications
Key Observations :
- Oxazole vs.
- Saturation Effects : Dihydrooxazole derivatives (e.g., 4,5-dihydro) introduce sp³ hybridization, affecting ring planarity and intermolecular interactions .
Functional Group Variations
Biological Activity
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique combination of a pyridine ring, an oxazole ring, and an ester functional group. This structural arrangement contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit bacterial enzymes and interfere with viral replication by binding to active sites or disrupting essential metabolic pathways . The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : Interacts with bacterial enzymes, potentially leading to bactericidal effects.
- Viral Replication Interference : Disrupts pathways essential for viral survival and replication.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has demonstrated formidable antibacterial properties against Gram-positive bacteria . The compound's effectiveness can be quantitatively assessed through Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 75 | 12 |
| Streptococcus pyogenes | 100 | 10 |
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of various derivatives of this compound. Compounds showed varying degrees of inhibition against E. coli and S. aureus, with some derivatives exhibiting MIC values as low as 50 µg/mL .
- Pharmacological Investigations : Another investigation focused on the structure–activity relationship (SAR) of substituted oxazolones related to this compound. The study identified several derivatives that acted as potent inhibitors in human neuroblastoma cells, showcasing its potential in cancer therapy .
Research Findings
Research has consistently shown that this compound can serve as a building block for synthesizing novel pharmaceutical agents targeting various diseases. Its unique chemical properties allow for diverse modifications, enhancing its utility in drug discovery.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other pyridine and oxazole derivatives but is distinguished by its specific functional groups that enhance its reactivity and biological profile.
| Compound Name | Biological Activity |
|---|---|
| Ethyl 4-(pyridine-2-carbonyl)-1,2-oxazole | Moderate antibacterial activity |
| Ethyl 5-(pyridine-4-carbonyl)-1,3-thiazole | Low cytotoxicity but significant enzyme inhibition |
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate?
The compound is typically synthesized via acylation or coupling reactions. For example, pyridine-3-carbonyl derivatives can be coupled with oxazole intermediates using activating agents like EDCI or DCC. A related method involves the reaction of ethyl oxazole-3-carboxylate with pyridine-3-carbonyl chloride under anhydrous conditions (e.g., in dichloromethane with catalytic DMAP). Reaction progress should be monitored via TLC or LC-MS, and purification often involves column chromatography with gradients of ethyl acetate/petroleum ether .
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and intermolecular interactions . Complementary techniques include H/C NMR to verify substituent integration and FT-IR to confirm carbonyl and ester functionalities.
Q. What safety precautions are critical during handling?
The compound is a respiratory and dermal irritant (H315, H319, H335). Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation and store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Emergency protocols require immediate flushing of eyes/skin with water and medical consultation .
Q. How can purity be assessed post-synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. For non-polar impurities, GC-MS with a DB-5 column can be used. Quantitative analysis via H NMR (e.g., using 1,3,5-trimethoxybenzene as an internal standard) is also effective .
Q. What solvents and conditions stabilize the compound during storage?
Store at 2–8°C in amber vials under argon. Polar aprotic solvents like DMSO or DMF are suitable for short-term storage, while long-term stability requires anhydrous ethyl acetate or acetonitrile. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
Advanced Research Questions
Q. How can regioselectivity challenges in oxazole functionalization be addressed?
Regioselective acylation at the oxazole’s 4-position is influenced by electronic effects. Use sterically hindered bases (e.g., 2,6-lutidine) to direct coupling to the electron-deficient carbon. Computational tools (DFT calculations) can predict reactive sites, while in-situ IR spectroscopy monitors intermediate formation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^11H NMR shifts)?
Unexpected shifts may arise from tautomerism or solvent effects. Perform variable-temperature NMR or use deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆). SC-XRD can confirm the dominant tautomer, while NOESY/ROESY experiments identify spatial proximity of protons .
Q. How can crystallization failures be troubleshooted?
Poor crystallization often results from impurities or solvent polarity mismatches. Recrystallize using mixed solvents (e.g., ethyl acetate/hexane) with slow evaporation. For twinned crystals, refine data using SHELXL’s TWIN/BASF commands. If crystals remain elusive, consider alternative polymorph screening via solvent-drop grinding .
Q. What mechanistic insights explain decomposition under thermal stress?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., ester cleavage at >150°C). LC-MS of heated samples detects breakdown products like pyridine-3-carboxylic acid. Stabilizers like BHT (0.1% w/w) can mitigate radical-mediated degradation .
Q. How can bioactivity studies account for hydrolytic instability?
The ester group is prone to hydrolysis in aqueous media. Use prodrug strategies (e.g., methyl ester analogs) or stabilize the compound in buffered solutions (pH 6–7). For in vitro assays, include control experiments with hydrolyzed products to distinguish intrinsic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
